molecular formula C9H7BrN2OS B2918575 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole CAS No. 57709-54-3

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B2918575
CAS No.: 57709-54-3
M. Wt: 271.13
InChI Key: CSJMDWGXEYTNIH-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxyphenyl group attached to the thiadiazole ring

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Future Directions

The future directions for research on “2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, organic synthesis, and materials science could be investigated .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of bromine to yield the desired thiadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(4-methoxyphenyl)-1-pentene
  • 2-Bromo-4-methylphenol
  • 2,5-Dibromo-3-methylthiophene

Uniqueness

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole stands out due to its unique combination of a bromine atom and a methoxyphenyl group attached to the thiadiazole ring. This structure imparts specific electronic and steric properties, making it particularly useful in various chemical reactions and applications. Its versatility in undergoing substitution, oxidation, reduction, and coupling reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJMDWGXEYTNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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